2-(2-Hydroxyethyl)benzoic acid 2-(2-Hydroxyethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 42247-75-6
VCID: VC7974470
InChI: InChI=1S/C9H10O3/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,10H,5-6H2,(H,11,12)
SMILES: C1=CC=C(C(=C1)CCO)C(=O)O
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol

2-(2-Hydroxyethyl)benzoic acid

CAS No.: 42247-75-6

Cat. No.: VC7974470

Molecular Formula: C9H10O3

Molecular Weight: 166.17 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Hydroxyethyl)benzoic acid - 42247-75-6

Specification

CAS No. 42247-75-6
Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
IUPAC Name 2-(2-hydroxyethyl)benzoic acid
Standard InChI InChI=1S/C9H10O3/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,10H,5-6H2,(H,11,12)
Standard InChI Key RCCBOLYQHVOLTC-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CCO)C(=O)O
Canonical SMILES C1=CC=C(C(=C1)CCO)C(=O)O

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

2-(2-Hydroxyethyl)benzoic acid features a benzene ring substituted with a carboxylic acid group at position 1 and a hydroxyethyl (-CH2_2CH2_2OH) group at position 2. The IUPAC name, 2-(2-hydroxyethyl)benzoic acid, reflects this substitution pattern. Key structural parameters include:

PropertyValueSource
Molecular FormulaC9H10O3\text{C}_9\text{H}_{10}\text{O}_3
Molecular Weight166.17 g/mol
Canonical SMILESC1=CC=C(C(=C1)CCO)C(=O)O
InChI KeyRCCBOLYQHVOLTC-UHFFFAOYSA-N

The hydroxyethyl group facilitates hydrogen bonding, influencing solubility and reactivity, while the carboxylic acid moiety enables salt formation and esterification .

Physicochemical Properties

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A patented method (CN102850221A) outlines a three-step synthesis starting from 2-formylbenzoic acid methyl ester :

  • Wittig Reaction: Reaction with methyl triphenylphosphine hydroiodide under strongly basic conditions (n-BuLi, THF, -70°C to room temperature) yields 2-vinylbenzoic acid methyl ester (70% yield).

  • Hydroboration-Oxidation: Treatment with borane dimethyl sulfide complex, followed by NaOH and H2_2O2_2, produces 2-(2-hydroxyethyl)benzoic acid methyl ester.

  • Bromination: Conversion to 2-(2-bromoethyl)benzoic acid methyl ester using triphenylphosphine and carbon tetrabromide .

This route emphasizes modularity, enabling downstream functionalization for pharmaceutical intermediates.

Industrial Manufacturing

Industrial production often employs continuous flow reactors to enhance yield and purity. Catalytic systems, such as sulfuric acid or acidic resins, facilitate the reaction of benzoic acid derivatives with ethylene oxide under controlled temperatures (60–80°C). Scalability is achieved through optimized reaction parameters:

ParameterOptimal RangeImpact on Yield
Temperature60–80°CMaximizes ethoxylation
Catalyst Loading5–10 wt%Balances reactivity and cost
Residence Time2–4 hoursPrevents side reactions

Reactivity and Functionalization

Oxidation and Reduction

The hydroxyethyl side chain undergoes oxidation to yield 2-carboxybenzoic acid (C8H6O4\text{C}_8\text{H}_6\text{O}_4) using strong oxidizing agents like KMnO4_4. Conversely, reduction with LiAlH4_4 converts the carboxylic acid group to a primary alcohol, producing 2-(2-hydroxyethyl)benzyl alcohol.

Esterification and Amidation

The carboxylic acid group readily forms esters or amides. For example, reaction with methanol under acidic conditions generates methyl 2-(2-hydroxyethyl)benzoate, a precursor for polymer synthesis . Amidation with ethylenediamine yields derivatives explored for antimicrobial activity .

Industrial Applications

Polymer Chemistry

The compound serves as a monomer in polyester and polyamide synthesis. Its dual functional groups enable copolymerization with diols or diamines, producing materials with tailored thermal and mechanical properties. For example, polyesters incorporating 2-(2-hydroxyethyl)benzoic acid exhibit glass transition temperatures (TgT_g) of 85–100°C, suitable for packaging films.

Cosmetic Formulations

In cosmetics, the compound’s preservative efficacy stems from its ability to chelate metal ions and inhibit microbial growth. Patent CN106349091A highlights its use in stabilizing emulsions at concentrations of 0.1–0.5% w/w .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator